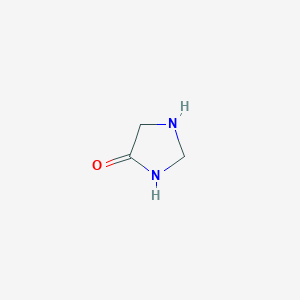
2-(Ethylthio)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylthio)pyrimidine is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure. It is an important chemical intermediate that has various applications in the field of medicinal chemistry. This compound is synthesized by the reaction of ethylthiourea and ethyl acetoacetate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-(Ethylthio)pyrimidine has various applications in the field of medicinal chemistry. It has been found to exhibit antiviral, antibacterial, and antifungal properties. It has also been studied for its potential as an anticancer agent. Additionally, it has been used as a building block in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 2-(Ethylthio)pyrimidine is not fully understood. However, it is believed to act by inhibiting key enzymes involved in various metabolic pathways. This leads to the disruption of cellular processes and ultimately results in cell death.
Biochemische Und Physiologische Effekte
2-(Ethylthio)pyrimidine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain viruses, bacteria, and fungi. It has also been found to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Ethylthio)pyrimidine in lab experiments is its relative ease of synthesis. Additionally, it exhibits a broad spectrum of biological activity, making it a useful tool for studying various cellular processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Zukünftige Richtungen
There are several future directions for research on 2-(Ethylthio)pyrimidine. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Additionally, its potential as an antiviral and antibacterial agent should be further explored. Finally, the synthesis of analogs of 2-(Ethylthio)pyrimidine could lead to the development of new and more potent compounds with improved biological activity.
Conclusion:
In conclusion, 2-(Ethylthio)pyrimidine is an important chemical intermediate with various applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it exhibits a broad spectrum of biological activity. Further research is needed to fully understand its mechanism of action and to explore its potential as an anticancer, antiviral, and antibacterial agent.
Synthesemethoden
2-(Ethylthio)pyrimidine is synthesized by the reaction of ethylthiourea and ethyl acetoacetate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. This method of synthesis is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
CAS-Nummer |
10132-25-9 |
|---|---|
Produktname |
2-(Ethylthio)pyrimidine |
Molekularformel |
C6H8N2S |
Molekulargewicht |
140.21 g/mol |
IUPAC-Name |
2-ethylsulfanylpyrimidine |
InChI |
InChI=1S/C6H8N2S/c1-2-9-6-7-4-3-5-8-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
NEHWMOKJEUOJQR-UHFFFAOYSA-N |
SMILES |
CCSC1=NC=CC=N1 |
Kanonische SMILES |
CCSC1=NC=CC=N1 |
Synonyme |
Pyrimidine, 2-(ethylthio)- (7CI,8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















